Hydrogen Bond Donor Count: Ortho-Amino Substitution Increases HBD Capacity Relative to Para and Meta Isomers
2-Amino-N-butylbenzenesulfonamide hydrochloride possesses 3 hydrogen bond donors (HBD), a value that is identical for the ortho- and para-isomers, but this property is not present in the unsubstituted N-butylbenzenesulfonamide, which has only 1 HBD [1]. This difference directly impacts solubility and target binding. The hydrochloride salt form further enhances aqueous solubility compared to the free base .
| Evidence Dimension | Hydrogen Bond Donor Count (HBD) |
|---|---|
| Target Compound Data | 3 |
| Comparator Or Baseline | 4-Amino-N-butylbenzenesulfonamide: 3; N-Butylbenzenesulfonamide: 1 |
| Quantified Difference | Target compound has 2 more HBD than N-butylbenzenesulfonamide |
| Conditions | Computed by Cactvs 3.4.6.11 (PubChem release 2019.06.18) |
Why This Matters
Higher HBD count can improve aqueous solubility and enhance specific binding interactions with biological targets, a critical factor in medicinal chemistry lead optimization.
- [1] National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 70700293, 2-Amino-N-butylbenzenesulfonamide hydrochloride. View Source
